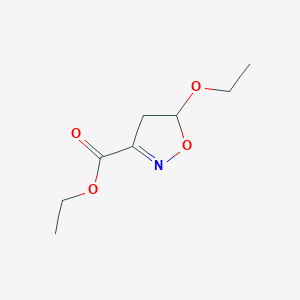

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate serves as a precursor for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold for drug development. Notably, it has been investigated for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of this compound may exhibit improved efficacy against various pathogens and inflammatory conditions .

Case Study: Antimicrobial Activity

In studies exploring the antimicrobial properties of isoxazole derivatives, compounds similar to this compound were synthesized and tested against bacterial strains. Results demonstrated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting that modifications to the ethoxy or carboxylate groups could enhance activity .

Agricultural Chemicals

Pesticide Development

The compound's structural characteristics also make it suitable for developing agricultural chemicals, particularly as a potential pesticide. The dihydroisoxazole ring system can interact with biological targets in pests, leading to effective pest control strategies. Its solubility and reactivity contribute to its effectiveness in formulations .

Case Study: Insecticidal Properties

Research conducted on similar isoxazole compounds has shown promising results in insecticidal applications. For instance, derivatives were tested on common agricultural pests, revealing a significant reduction in pest populations when applied at specific concentrations .

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in polymer synthesis. Its ability to undergo polymerization reactions opens avenues for creating novel materials with tailored properties. These materials may find applications in coatings, adhesives, and other industrial products .

Chemical Synthesis

Synthetic Intermediates

This compound acts as an intermediate in various organic syntheses. It can be transformed into other functionalized isoxazoles through established synthetic routes, allowing chemists to explore a wide range of derivatives with diverse applications .

Mécanisme D'action

The mechanism of action of Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

- Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate

- Ethyl 5-methyl-4,5-dihydroisoxazole-3-carboxylate

- Ethyl 5-chloro-4,5-dihydroisoxazole-3-carboxylate

Comparison: Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is unique due to its ethoxy substituent, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydroisoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 187.19 g/mol. The presence of an ethoxy group and a carboxylate moiety enhances its solubility and reactivity, making it particularly interesting for medicinal chemistry applications.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzymatic Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may lead to various biological effects, including anti-cancer and antimicrobial activities.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in human leukemia cells through pathways involving caspase activation and alterations in mitochondrial membrane potential . The mechanism typically involves an increase in intracellular calcium levels and the production of reactive oxygen species (ROS), which are crucial in the early phases of apoptosis.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, although specific data on its efficacy against particular pathogens remain limited.

Anticancer Properties

Research indicates that this compound may possess anticancer properties similar to other dihydroisoxazole derivatives. For instance, analogs have demonstrated the ability to inhibit the proliferation of cancer cells and induce cell death through apoptosis .

In Vitro Studies

- Cell Proliferation Assays : In studies involving HL-60 promyelocytic leukemia cells, compounds structurally related to this compound have shown significant anti-proliferative effects. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and modulation of Bcl-2 family proteins .

- Toxicity Assessments : Toxicity studies on related compounds indicated a favorable safety profile at concentrations exerting inhibitory effects on pathogenic bacteria. For example, an analog demonstrated no cytotoxic effects up to 200 µg/ml in Vero cells while maintaining antimicrobial efficacy .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | 3292775 | C6H7NO4 | Contains a keto group instead of an ethoxy group |

| Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate | 15543101 | C9H13NO4 | Methyl substitution at the 3-position |

| 5-Ethoxy-3-methyl-4,5-dihydroisoxazole | 86260824 | C8H11NO3 | Different positioning of the ethoxy group |

Analyse Des Réactions Chimiques

a) Cycloaddition of Ethoxycarbonylnitrile Oxide

Reaction of ethoxycarbonylnitrile oxide with vinylethyl ether under controlled conditions:

-

Reagents : Vinylethyl ether (480 mL), oxalyl chloride (280 mL)

-

Conditions : Stirring at room temperature for 4 hrs, followed by ice-cooling and ethanol addition

-

Intermediate : Ethyl 4-ethoxy-4-chloro-2-oxobutylate

-

Subsequent steps :

b) Hydroxylamine-Mediated Cyclization

Alternative route using 4-ethoxy-2-oxo-3-butenoic acid:

-

Reagents : 4-ethoxy-2-oxo-3-butenoic acid (17.22 g), hydroxylamine hydrochloride (7.34 g)

-

Conditions : Stirring in anhydrous ethanol (50 mL) at room temperature for 4 hrs

-

Workup : Methylene chloride extraction, reduced-pressure distillation

-

Yield : 14.3 g (76%) of product with b.p. 113–115°C (2 mmHg)

Hydrolysis to Isoxazolecarboxylic Acid

The ester undergoes alkaline hydrolysis followed by acidification:

-

Reagents : 5N NaOH (750 mL), concentrated HCl (152 mL)

-

Conditions : Stirring at room temperature for 2 hrs, acidification to pH 2

-

Product : 3-Isoxazolecarboxylic acid (97 g after recrystallization)

-

Characterization :

Ring-Opening Reactions

The dihydroisoxazole ring is susceptible to nucleophilic attack under acidic or oxidative conditions:

a) Nitrosation

Reaction with nitrous acid generates nitroso derivatives:

-

Reagents : NaNO₂, HCl (aq)

-

Product : Ethyl 5-methoxy-4-methylisoxazole-3-carboxylate

-

Characterization :

b) Acid-Catalyzed Rearrangement

In H₂SO₄/MeOH, the ring opens to form β-keto esters:

Photochemical [2+2] Cycloaddition

The compound participates in visible-light-mediated reactions:

-

Reagents : [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (photosensitizer)

-

Conditions : CH₂Cl₂, argon atmosphere, 12–16 hrs

-

Application : Synthesis of spirocyclic compounds via cycloaddition with exomethylene cyclobutanes

Comparative Reaction Data

Mechanistic Insights

-

Cycloaddition : Proceeds via 1,3-dipolar addition of nitrile oxide to the alkene, forming the isoxazoline ring .

-

Hydrolysis : Base-mediated saponification followed by acid-induced decarboxylation .

-

Ring-Opening : Protonation at the oxygen atom destabilizes the ring, facilitating nucleophilic attack .

Propriétés

IUPAC Name |

ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-3-11-7-5-6(9-13-7)8(10)12-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYZEUWBNHVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564290 | |

| Record name | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90088-46-3 | |

| Record name | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.